
2,6-Bis(chloromethyl)-p-tolyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(chloromethyl)-4-tolyl acetate: is an organic compound with the molecular formula C11H12Cl2O2 . It is a derivative of toluene, where the methyl group is substituted with two chloromethyl groups and an acetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(chloromethyl)-4-tolyl acetate typically involves the chloromethylation of 4-methylphenol (p-cresol) followed by acetylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting 2,6-bis(chloromethyl)-4-methylphenol is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(chloromethyl)-4-tolyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: The major product is 2,6-bis(carboxymethyl)-4-tolyl acetate.
Reduction: The major product is 2,6-dimethyl-4-tolyl acetate.
Aplicaciones Científicas De Investigación
2,6-Bis(chloromethyl)-4-tolyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and resins, where its reactivity is exploited to introduce functional groups into polymer chains.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(chloromethyl)-4-tolyl acetate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The acetate group can also participate in esterification and transesterification reactions, further expanding its utility in organic synthesis.
Comparación Con Compuestos Similares
2,6-Bis(chloromethyl)-4-methylphenol: Similar structure but lacks the acetate group, making it less reactive in esterification reactions.
2,6-Bis(hydroxymethyl)-4-methylphenol: Contains hydroxymethyl groups instead of chloromethyl groups, making it more suitable for oxidation reactions.
2,6-Bis(bromomethyl)-4-methylphenol: Similar to the chloromethyl derivative but with bromine atoms, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 2,6-Bis(chloromethyl)-4-tolyl acetate is unique due to the presence of both chloromethyl and acetate groups, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H12Cl2O2 |
|---|---|
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
[2,6-bis(chloromethyl)-4-methylphenyl] acetate |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-3-9(5-12)11(15-8(2)14)10(4-7)6-13/h3-4H,5-6H2,1-2H3 |
Clave InChI |
KUMMZJSZVNWQLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CCl)OC(=O)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B12000648.png)
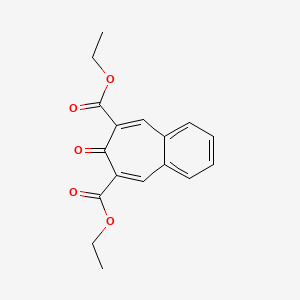

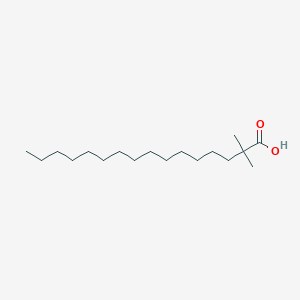
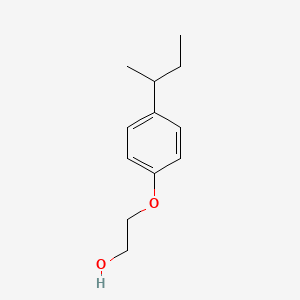

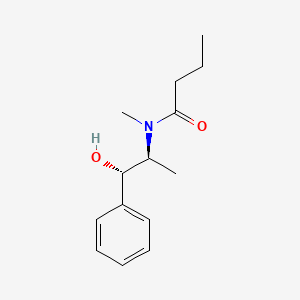
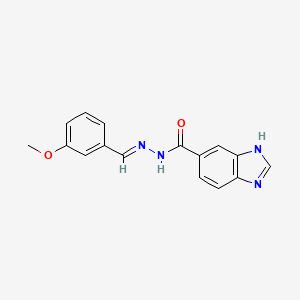
![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12000691.png)

